molecular formula C26H25NO4 B588061 6-Demethyl 6-O-Benzyl Papaverine CAS No. 18813-62-2

6-Demethyl 6-O-Benzyl Papaverine

Cat. No. B588061
CAS RN: 18813-62-2
M. Wt: 415.489
InChI Key: KAWVGHNWGXLEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Demethyl 6-O-Benzyl Papaverine is a biochemical used for proteomics research . It has the molecular formula C26H25NO4 and a molecular weight of 415.48 .


Molecular Structure Analysis

The molecular structure of 6-Demethyl 6-O-Benzyl Papaverine consists of 26 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

6-Demethyl 6-O-Benzyl Papaverine has a molecular weight of 415.48 . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Enzyme Catalysis in Biotechnology

6-Demethyl 6-O-Benzyl Papaverine: has been utilized in enzyme catalysis, particularly in the regio-selective demethylation of papaverine. This process is facilitated by the enzyme CYP105D1, which has shown potential in the efficient synthesis of 6-O-demethyl-papaverine . The development of a whole-cell biocatalytic system using this enzyme could revolutionize the production of demethylated papaverine derivatives, which are less cytotoxic and could serve as new drug candidates .

Pharmacological Research

In pharmacology, 6-Demethyl 6-O-Benzyl Papaverine is being explored for its potential as a lead compound in drug development. Its ability to increase cGMP and cAMP levels in smooth muscle and block calcium channels makes it a promising candidate for further pharmacological studies . Additionally, its selective inhibition of human prostate cancer cell growth highlights its potential as an anti-tumor agent .

Drug Development and Synthesis

The compound’s role in drug development is significant due to its less cytotoxic nature compared to papaverine. Current research is focused on overcoming the challenges in its synthetic production, which is crucial for investigating its pharmacological activities . The use of biocatalysts like CYP105D1 in the synthesis process represents a significant advancement in this field .

Medical Research Applications

Medical research into 6-Demethyl 6-O-Benzyl Papaverine is ongoing, with studies exploring its metabolites and their biological activities. The compound’s derivatives have been subjected to microbial transformation studies to understand their range of biological activities and potential therapeutic applications .

Therapeutic Applications

While specific therapeutic applications of 6-Demethyl 6-O-Benzyl Papaverine are still under investigation, its parent compound, papaverine, and its metabolites have been used as biomarkers to improve the detection time of heroin use . This indicates the potential for 6-Demethyl 6-O-Benzyl Papaverine to be used in similar applications or as a basis for developing new therapeutic agents.

Proteomics Research

This compound is also a valuable biochemical for proteomics research, where it is used to study protein expressions and modifications. Its availability from suppliers like Santa Cruz Biotechnology underscores its importance in research settings .

Safety and Hazards

The safety and hazards of 6-Demethyl 6-O-Benzyl Papaverine are not explicitly mentioned in the search results. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

Mechanism of Action

Target of Action

The primary target of 6-Demethyl 6-O-Benzyl Papaverine is the smooth muscle cells . It acts on these cells to cause relaxation, which is particularly beneficial in conditions involving spasms .

Mode of Action

6-Demethyl 6-O-Benzyl Papaverine, similar to Papaverine, is a nonxanthine phosphodiesterase inhibitor . It increases the levels of cAMP and cGMP in smooth muscle cells . These cyclic nucleotides play a crucial role in the regulation of smooth muscle tone. By increasing their levels, the compound causes relaxation of the smooth muscle .

Biochemical Pathways

The compound’s action affects the phosphodiesterase pathway . Phosphodiesterases are enzymes that break down cAMP and cGMP. By inhibiting these enzymes, 6-Demethyl 6-O-Benzyl Papaverine increases the levels of cAMP and cGMP, leading to smooth muscle relaxation .

Result of Action

The primary result of the compound’s action is the relaxation of smooth muscle . This can alleviate spasms in various parts of the body, including the vascular system and the gastrointestinal tract .

Action Environment

Environmental factors can influence the action of 6-Demethyl 6-O-Benzyl Papaverine. For instance, the compound’s efficacy can be affected by the presence of other substances that also affect cAMP and cGMP levels. Additionally, the compound’s stability could be influenced by factors such as pH and temperature .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-phenylmethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-28-23-10-9-19(14-24(23)29-2)13-22-21-16-25(30-3)26(15-20(21)11-12-27-22)31-17-18-7-5-4-6-8-18/h4-12,14-16H,13,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWVGHNWGXLEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747463
Record name 6-(Benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Demethyl 6-O-Benzyl Papaverine

CAS RN

18813-62-2
Record name 6-(Benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.